molecular formula C₂₁H₃₀N₃NaO₈S B1150409 (2R,(beta)S)-GC376

(2R,(beta)S)-GC376

Cat. No.: B1150409
M. Wt: 507.53
InChI Key: BSPJDKCMFIPBAW-KFITZLAOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,(beta)S)-GC376 is a dipeptidyl bisulfite adduct that acts as a prodrug for the active aldehyde form, GC373 . It functions as a potent covalent inhibitor targeting viral 3C-like (3CLpro) or main protease (Mpro), an enzyme essential for viral replication and transcription in several virus families . The mechanism of action involves the aldehyde group of the active form forming a covalent, reversible bond with the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro, Cys144 in FIPV Mpro) in the protease's active site, thereby blocking its ability to process viral polyproteins . This compound demonstrates broad-spectrum antiviral activity and is a valuable tool for virology and drug discovery research. Its applications and documented efficacy include: - Coronaviruses: GC376 has been shown to efficaciously inhibit SARS-CoV-2 Mpro and viral replication in Vero cells . It also demonstrates strong inhibition against the main proteases of other coronaviruses, including Feline Infectious Peritonitis Virus (FIPV), Feline Enteric Coronavirus (FECV), SARS-CoV, and MERS-CoV . Structural studies have solved crystal structures of GC376 in complex with Mpro from these viruses, revealing key molecular determinants for inhibition . - Enteroviruses: Research indicates GC376 potently inhibits coxsackievirus A10 (CV-A10) infection by suppressing the activity of the viral 3C protease, which is essential for processing the viral polyprotein. It also exhibits antiviral activity against other coxsackievirus serotypes, including CV-A6, CV-A7, and CV-A16 . GC376 is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₁H₃₀N₃NaO₈S

Molecular Weight

507.53

IUPAC Name

sodium;(2R)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate

InChI

InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17+,20?;/m0./s1

InChI Key

BSPJDKCMFIPBAW-KFITZLAOSA-M

SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]

Synonyms

(2R,(beta)S)-GC376

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Stereoselective Synthesis of (2R,(beta)S)-GC376

The synthesis of GC376 is intrinsically linked to its stereochemistry, which is crucial for its interaction with target proteases. The specific configuration, (2R,(beta)S), dictates its binding orientation and efficacy.

The primary synthetic route to GC376 involves the conversion of its parent aldehyde, GC373. wikipedia.orgresearchgate.net The aldehyde bisulfite adduct warhead of GC376 is synthesized by reacting the precursor aldehyde with sodium bisulfite. researchgate.net This reaction is a key step, transforming the reactive aldehyde into a more stable, water-soluble prodrug form. nih.govacs.org Under physiological conditions, this reaction is reversible, allowing the bisulfite adduct to revert to the active aldehyde, GC373, which can then covalently bind to its target protease. researchgate.netnih.govnih.gov

This prodrug strategy has been further explored by varying the counter-ion of the bisulfite adduct to improve solubility. Researchers have successfully synthesized potassium and choline (B1196258) versions of the drug (designated GC376-K and GC376-Cho, respectively) by reacting GC373 with solutions of potassium bisulfite or choline bisulfite. nih.gov These derivatives demonstrated increased aqueous solubility compared to the original sodium salt. nih.gov

Table 1: GC376 Counter-Ion Variants and Solubility
CompoundCounter-IonApproximate Molar Solubility Increase (vs. GC376)
GC376 Sodium (Na+)-
GC376-K (3a) Potassium (K+)~30%
GC376-Cho (3b) Choline>90%

Data sourced from Vuong et al., 2021. nih.gov

The stereochemistry of GC376 is complex. The formation of the bisulfite adduct from the aldehyde GC373 introduces an additional chiral center at the carbon bearing the hydroxyl and sulfite (B76179) groups. nih.gov This results in the potential for four different stereochemical permutations. nih.gov

Nuclear Magnetic Resonance (NMR) studies using ¹³C-labelled GC373 and GC376 have been instrumental in characterizing the stereoisomeric composition in aqueous solutions. These studies revealed that GC373 exists as a hydrated aldehyde and is a mixture of stereoisomers due to epimerization at the α-carbon of the glutamine analogue. nih.gov The subsequent formation of the GC376 bisulfite adduct leads to a dynamic equilibrium of multiple diastereomers. nih.gov For instance, ¹³C-HSQC NMR experiments with labeled GC376 showed a distribution of three distinct signals with a ratio of 36:46:18, suggesting the presence of at least three, and likely four, diastereomers, with some signals overlapping. nih.gov

Despite this mixture in solution, crystallographic studies consistently show that only a single, specific isomer of the active aldehyde GC373 binds to the active site of the target protease. nih.govbiorxiv.org This indicates that while the prodrug exists as a mix of stereoisomers, the equilibrium allows for the selection of the most active conformer for binding, which then forms a stable hemithioacetal with the catalytic cysteine of the protease. nih.govfrontiersin.org

Design and Synthesis of GC376 Derivatives and Analogues

Structure-guided drug design has been pivotal in the development of GC376 derivatives with improved potency and selectivity. Research has focused on modifying the core peptidomimetic scaffold at various positions, exploring different reactive "warhead" chemistries, and building novel hybrid structures.

Systematic modifications of the GC376 scaffold have largely targeted the P2 and P3 positions, which correspond to the S2 and S4 binding pockets of the target protease, respectively. frontiersin.orgnih.gov

The S2 pocket, which accommodates the leucine (B10760876) side chain of GC376, was identified as being largely hydrophobic. nih.govfrontiersin.org This led to the synthesis of derivatives with more lipophilic groups at the P2 position. Variants replacing the natural leucine with cyclopropyl (B3062369) (1a), cyclohexyl (1b), or phenyl (1c) groups were synthesized and evaluated. nih.gov

The P3 position was modified to enhance dipole interactions with the S4 pocket of the enzyme. frontiersin.orgnih.gov This involved replacing the original benzyl (B1604629) group with moieties like 3-fluorobenzyl (in compound 2c) or 3-chlorophenylethyl (in compound 2d), which were shown to improve binding affinity. nih.govfrontiersin.orgnih.gov

Combining these strategies, researchers created doubly modified derivatives that incorporated changes at both the P2 and P3 positions. nih.gov Several of these compounds, particularly those combining a cyclopropyl group at P2 with a substituted phenyl ring at P3, emerged as key leads with significantly improved inhibitory activity compared to the parent compound GC376. nih.govresearchgate.netmdpi.com

Table 2: Inhibitory Concentration (IC₅₀) of Selected GC376 Derivatives
CompoundP2 ModificationP3 ModificationSARS-CoV-2 Mpro IC₅₀ (µM)Fold Improvement vs. GC376
GC376 LeucineBenzyl0.35 ± 0.08-
2a CyclopropylBenzyl0.45 ± 0.05~0.8x
2b Leucine3-Chlorobenzyl0.22 ± 0.02~1.6x
2c Cyclopropyl3-Fluorobenzyl0.07 ± 0.01~5.0x
2d Cyclopropyl3-Chlorophenylethyl0.08 ± 0.01~4.4x
2e Cyclopropyl3,5-Difluorobenzyl0.14 ± 0.02~2.5x
2f Cyclopropyl3,5-Dichlorobenzyl0.10 ± 0.02~3.5x

Data represents bisulfite adducts and is sourced from Vuong et al., 2021. nih.gov

The aldehyde warhead of GC373, delivered via the GC376 prodrug, is highly effective but has prompted investigation into alternative reactive groups to potentially improve selectivity and reduce off-target effects. mdpi.comnih.gov A key alternative explored is the α-ketoamide group. researchgate.netacs.org

A direct comparison can be made with GC375, an analogue of GC373 that features an α-ketoamide warhead instead of an aldehyde. researchgate.net Further development based on the GC376 core structure led to α-ketoamide derivatives such as UAWJ246 and UAWJ248. mdpi.com In vitro testing of these compounds indicated that exchanging the aldehyde for a ketoamide warhead had a negligible effect on the inhibitory concentration (IC₅₀). mdpi.com This demonstrated that the α-ketoamide is a viable alternative warhead for this inhibitor class, offering a different chemical profile while maintaining high potency. acs.orgmdpi.com The exploration of diverse warheads, including ketones and Michael acceptors, is a continuing strategy in the development of covalent protease inhibitors. acs.orgresearchgate.net

To further optimize the drug-like properties of GC376, researchers have designed hybrid molecules that combine its key structural features with those of other known protease inhibitors. mdpi.comacs.org A notable example is the creation of chimeras between GC376 and the hepatitis C antivirals boceprevir (B1684563) and telaprevir (B1684684). mdpi.comacs.org

This rational design approach led to the synthesis of compounds like UAWJ9-36-1 and UAWJ9-36-3. acs.org These hybrids retain the core peptidomimetic nature but incorporate different structural elements to optimize interactions with the protease binding pockets. acs.org This strategy represents a significant step beyond simple substitutions on the original GC376 scaffold.

Another innovative direction involves modifying the core ring structures of the peptidomimetic. For instance, new derivatives have been synthesized where the P1 γ-lactam of GC376 is replaced with alternative constrained structures, such as (1R,2S,5S)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-formamide. acs.org A more advanced strategy has been the development of a GC-376-based PROTAC (PROteolysis TArgeting Chimera), which aims not just to inhibit the target protease but to induce its degradation, representing a novel mechanism of action that extends far beyond the original inhibitor concept. researcher.life

Computational Chemistry in GC376 Derivative Design

Computational chemistry has become an indispensable tool in the rational design and optimization of antiviral agents derived from the this compound scaffold. mdpi.com By leveraging powerful in silico techniques, researchers can predict how modifications to the lead compound will affect its interaction with target proteases, thereby guiding synthetic efforts toward more potent and selective inhibitors. This approach accelerates the drug discovery process by prioritizing compounds with the highest likelihood of success, saving significant time and resources. mdpi.combiorxiv.org The primary computational methods employed in the development of GC376 derivatives include molecular docking, molecular dynamics simulations, and structure-activity relationship (SAR) studies.

Molecular Docking for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. frontiersin.org In the context of GC376, docking simulations are crucial for predicting the binding affinity and interaction patterns of newly designed derivatives with viral main proteases (Mpro), such as that of SARS-CoV-2. worldscientific.commdpi.com

The process involves placing a 3D model of a GC376 derivative into the active site of the target protease. The algorithm then samples a vast number of possible binding poses and scores them based on a scoring function that estimates the binding free energy. mdpi.com Lower binding energy scores generally indicate a more stable and favorable interaction. worldscientific.commdpi.com For instance, a design optimization study identified a lead candidate, G59i, which exhibited a calculated binding energy of -10.54 kcal/mol, suggesting strong interactivity with the Mpro. worldscientific.com

Docking studies have consistently shown that the aldehyde "warhead" of GC376 and its analogs forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro). portlandpress.com The simulations also highlight key non-covalent interactions, such as hydrogen bonds between the P1 glutamine surrogate of the inhibitor and protease residues like His163 and Glu166. researchgate.net Hydrophobic and various pi-stacking interactions (π-sulfur, π-π, and π-alkyl) with other active site residues further stabilize the complex. researchgate.netresearchgate.net These detailed interaction maps allow chemists to rationally modify the inhibitor's structure to enhance these connections. For example, by observing that the P3 group of GC376 faces the solvent, researchers can design derivatives with different substituents at this position to improve properties or add new interactions. frontiersin.org

Derivative/CompoundTarget ProteasePredicted Binding Energy (kcal/mol)Key Interactions Noted in Docking Studies
GC376 SARS-CoV-2 Mpro-Forms covalent bond with Cys145; H-bonds with His163, Glu166; Hydrophobic interactions with His172. researchgate.net
G59i SARS-CoV-2 Mpro-10.54Robust interactivity with Mpro active site residues. worldscientific.com
Boceprevir SARS-CoV-2 Mpro-10.80Favorable van der Waals and electrostatic interactions. researchgate.net
Rupintrivir SARS-CoV-2 Mpro-9.51Favorable van der Waals and electrostatic interactions. researchgate.net
Selected Ligands SARS-CoV-2 Mpro-6.2 to -9.5Favorable binding affinity with the active site. mdpi.commdpi.com

Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. biorxiv.orgmdpi.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the complex and the flexibility of both the ligand and the protein. mdpi.comnih.gov

For GC376 derivatives, MD simulations are used to validate the stability of binding poses predicted by docking. mdpi.com Researchers can assess whether the key interactions, such as hydrogen bonds, are maintained throughout the simulation, which typically runs for nanoseconds to microseconds. frontiersin.org For example, simulations have been used to confirm the stability of the protein-ligand complexes of potential Mpro inhibitors over 200 nanoseconds. mdpi.com The number of intermolecular hydrogen bonds formed during the simulation is often used as an indicator of complex stability. frontiersin.org

These simulations can reveal conformational changes in the protease upon inhibitor binding and highlight the role of water molecules in mediating interactions. mdpi.com For instance, MD studies on SARS-CoV-2 Mpro have demonstrated the flexibility of the active site and how its volume can be altered, which has implications for inhibitor design. mdpi.com Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) analysis can be applied to MD trajectories to calculate a more accurate estimation of the binding free energy, helping to rank different derivatives. mdpi.com Studies have used MM-PBSA to confirm favorable interactions between ligands and Mpro, indicated by negative binding energy values. mdpi.com MD simulations have also been instrumental in identifying potential allosteric sites—binding locations distant from the active site—that could be targeted to inhibit protease activity. nih.gov

Structure-Activity Relationship (SAR) Studies Guiding Rational Design

Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. nih.gov When guided by computational insights from docking and MD simulations, SAR becomes a powerful strategy for rational drug design. mdpi.com The goal is to develop a clear understanding of which parts of the molecule are essential for activity and which can be modified to improve potency and other properties. nih.govnih.gov

For GC376, SAR studies have focused primarily on modifications at the P2 and P3 positions, while generally retaining the P1 γ-lactam ring and the aldehyde warhead, which are pivotal for interacting with the protease. nih.gov

P2 Position: The original leucine residue at the P2 position of GC376 fits into the hydrophobic S2 pocket of the protease. nih.gov SAR studies have explored replacing the leucine's isopropyl group with other lipophilic variants, such as cyclopropyl or cyclohexyl groups, to enhance this hydrophobic interaction. mdpi.comnih.gov

P3 Position: The P3 carboxybenzyl group has also been a target for modification. Researchers have synthesized analogs with halogen-substituted phenyl rings at this position to explore additional interactions within the S4 binding pocket. mdpi.comnih.gov

These systematic modifications have led to the development of new derivatives with significantly improved inhibitory activity against viral proteases. nih.gov For example, derivatives incorporating a cyclopropyl group at P2 and a meta-halophenyl group at P3 showed enhanced potency against SARS-CoV-2 Mpro. mdpi.com The combination of computational prediction and empirical testing in SAR studies creates an effective feedback loop, allowing for the rapid optimization of the GC376 scaffold. nih.gov

CompoundP2 ModificationP3 ModificationTargetReported IC₅₀
GC376 Isopropyl (Leucine)CarboxybenzylSARS-CoV-2 Mpro0.03 µM - 0.439 µM portlandpress.comscienceopen.comacs.org
Compound 11a Cyclopropylm-fluorophenylSARS-CoV-2 Mpro0.053 µM portlandpress.com
Compound 11b Cyclopropylm-chlorophenylSARS-CoV-2 Mpro0.040 µM portlandpress.com
UAWJ246 Isopropyl (Leucine)Carboxybenzyl (α-ketoamide warhead)SARS-CoV-2 Mpro0.045 µM mdpi.comnih.gov
UAWJ247 Not specifiedNot specifiedSARS-CoV-2 Mpro0.045 µM mdpi.com
NK01-63 (coronastat) Substantial modificationsSubstantial modificationsSARS-CoV-2 Mpro0.016 µM mdpi.comnih.gov
Compound 16 Cyclopropylm-halophenylSARS-CoV-2 Mpro0.07 µM mdpi.com
Compound 17 Cyclopropylm-halophenylSARS-CoV-2 Mpro0.08 µM mdpi.com

Molecular Mechanisms of Protease Inhibition

Enzymatic Inhibition Kinetics of (2R,(beta)S)-GC376

The inhibitory power of this compound is quantified through its enzymatic inhibition kinetics, which describe the rate and nature of its interaction with the target protease.

The potency of this compound as a protease inhibitor is established by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value reflects the binding affinity of the inhibitor to the enzyme.

Studies have consistently shown that GC376 is a potent inhibitor of various coronavirus main proteases, with IC50 and Ki values often in the nanomolar to low-micromolar range. For the SARS-CoV-2 Mpro, reported IC50 values vary but are consistently low, with figures such as 0.03 µM, 0.19 ± 0.04 µM, and 0.89 µM being documented in different studies. nih.govnih.govnih.gov The compound also effectively inhibits the Mpro of other coronaviruses, including SARS-CoV, MERS-CoV, and Feline Infectious Peritonitis Virus (FIPV). nih.govfrontiersin.org For instance, GC376 inhibited FIPV Mpro with a Ki of 2.1 nM, showing a significantly higher affinity compared to its interaction with SARS-CoV-2 Mpro (Ki of 40 nM). frontiersin.org

Table 1: Inhibitory Potency of GC376 against Various Coronavirus Main Proteases

Virus Protease IC50 (µM) Ki (nM) Reference
SARS-CoV-2 Mpro 0.03 - nih.gov
SARS-CoV-2 Mpro 0.19 ± 0.04 - nih.gov
SARS-CoV-2 Mpro 0.89 - nih.gov
SARS-CoV-2 Mpro 0.0264 ± 0.0011 12 ± 1.4 asm.org
SARS-CoV Mpro 4.35 20 nih.govfrontiersin.org
MERS-CoV Mpro 1.56 - nih.gov
Feline Infectious Peritonitis Virus (FIPV) Mpro 0.72 2.1 nih.govfrontiersin.org
Porcine Epidemic Diarrhea Virus (PEDV) Mpro 1.11 - nih.gov

This table is based on data from multiple research findings and slight variations may exist between different experimental setups.

The interaction of this compound with target proteases is characteristic of a slow-binding inhibitor. nih.govnih.gov This is evidenced by the observation of biphasic enzymatic progression curves in the presence of the inhibitor. nih.govbiorxiv.orgbiorxiv.org Such curves, which show an initial burst of activity followed by a slower, steady-state rate, are a hallmark of inhibitors that bind in a two-step mechanism. nih.govnih.gov

Kinetic studies have elucidated this two-step process for GC376's interaction with SARS-CoV-2 Mpro:

An initial, rapid, non-covalent binding to form an enzyme-inhibitor complex (E·I).

A subsequent, slower step involving the formation of a covalent bond to yield a more stable, covalently modified enzyme (E-I). nih.govbiorxiv.org

While this compound acts as a covalent inhibitor, detailed analyses have shown that this covalent modification is reversible. nih.govproquest.combiorxiv.org NMR analysis and enzyme activity assays have confirmed that the inhibition proceeds through the reversible formation of a hemithioacetal. nih.govbiorxiv.org The ability to restore enzymatic activity after inhibition by GC376 further demonstrates the reversible nature of the binding for both SARS-CoV and SARS-CoV-2 proteases. biorxiv.org This characteristic distinguishes it from irreversible inhibitors, which permanently inactivate the enzyme.

Covalent Adduct Formation with Catalytic Cysteine

The core of GC376's inhibitory mechanism is the formation of a covalent bond with a key catalytic residue in the protease's active site.

This compound is a prodrug that contains a bisulfite adduct. nih.govunimi.it Upon entering the active site of the protease, the bisulfite group is released, converting the compound into its active aldehyde form, GC373. nih.govasm.orgnih.gov The aldehyde warhead then undergoes a nucleophilic attack by the thiol group of the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro or Cys144 in FIPV Mpro). nih.govfrontiersin.orgnih.govresearchgate.net

This reaction results in the formation of a covalent hemithioacetal, which effectively blocks the catalytic dyad (composed of His41 and Cys145 in SARS-CoV-2 Mpro) and prevents the enzyme from processing its natural substrates. nih.govasm.orge-century.us Co-crystal structures of various coronavirus proteases in complex with GC376 have provided direct visual evidence of this hemithioacetal adduct formation. nih.govresearchgate.nete-century.us The inhibitor fits snugly into the substrate-binding pocket, where it is stabilized by numerous hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. nih.govresearchgate.nete-century.us

The nucleophilic attack of the cysteine's thiol group on the aldehyde carbon of GC376 can, in principle, occur from two different faces, potentially leading to the formation of two different stereoisomers (enantiomers) of the hemithioacetal: the (R)- and (S)-configurations. biorxiv.org

Structural studies have revealed that the stereospecificity of this reaction can vary depending on the specific protease. For the MERS-CoV Mpro, the formation of both (R)- and (S)-enantiomers at the covalent binding site was reported. nih.gov Similarly, a complex crystal structure of SARS-CoV-2 Mpro with GC376 revealed two unique binding configurations, suggesting the formation of both R and S stereoisomers. biorxiv.orgbiorxiv.org This indicates that the reaction leading to covalent bond formation is not completely stereospecific in these cases. iucr.org The ability of GC376 to adapt these two different configurations in the active site may contribute to its high binding affinity. biorxiv.orgbiorxiv.org

In contrast, other studies have observed greater stereoselectivity. For instance, analysis of SARS-CoV-2 Mpro electron density in complex with GC376 indicated the formation of only one enantiomer. nih.govbiorxiv.org Furthermore, in the Feline Infectious Peritonitis Virus (FIPV) Mpro, only the (R)-configuration of the bound drug was observed. frontiersin.org The presence or absence of a hydrogen bond between the inhibitor and His41 has been suggested as a factor influencing the stability and preference for one stereoisomer over the other. researchgate.net

Substrate Recognition and Active Site Interactions

The efficacy of (2R,βS)-GC376 as a protease inhibitor is rooted in its ability to mimic the natural substrates of these enzymes, allowing it to fit snugly within the active site. This binding is stabilized by a network of non-covalent interactions, which, together with the covalent bond, contribute to its high affinity and inhibitory potency.

A critical feature of the active site of cysteine proteases is the oxyanion hole, a region that stabilizes the tetrahedral intermediate formed during peptide bond cleavage. When GC373, the active form of (2R,βS)-GC376, binds to the viral main protease (Mpro), its aldehyde warhead is attacked by the catalytic cysteine (Cys145 in SARS-CoV-2 Mpro), forming a hemithioacetal adduct. nih.gov The negatively charged oxygen of this adduct, the oxyanion, is stabilized by hydrogen bonds with the backbone amide groups of conserved residues within the oxyanion hole, such as Gly143 and Cys145 in SARS-CoV-2 Mpro. nih.gov This stabilization of the inhibitor within the active site is a key aspect of its mechanism.

The substrate-binding pocket of proteases is composed of several subsites (S1, S2, S3, S4, etc.) that accommodate the corresponding amino acid residues (P1, P2, P3, P4, etc.) of the substrate. The specificity of (2R,βS)-GC376 is largely determined by how well its constituent parts fit into these subsites.

S1 Subsite: This subsite in viral Mpro is highly specific for a glutamine residue at the P1 position. (2R,βS)-GC376 features a γ-lactam ring that acts as a glutamine surrogate, fitting effectively into the S1 pocket. nih.gov This interaction is further stabilized by hydrogen bonds with residues such as His163 and the backbone of Phe140 and Glu166 in SARS-CoV-2 Mpro. mdpi.com

S2 Subsite: The S2 subsite is a deep, hydrophobic pocket. The leucine (B10760876) residue at the P2 position of (2R,βS)-GC376 inserts into this pocket, establishing hydrophobic interactions with residues like His41, Met49, and Met165 in SARS-CoV-2 Mpro. nih.govnih.gov

S3 Subsite: The S3 subsite is more solvent-exposed and has a relatively flat surface. acs.org The benzyloxycarbonyl (CBZ) group at the P3 position of (2R,βS)-GC376 interacts with this subsite. acs.org In some crystal structures, the CBZ phenyl group is observed to occupy the S3 site, stacked against the P1 lactam. acs.org

S4 Subsite: The S4 pocket is also predominantly hydrophobic. While the P3 group of (2R,βS)-GC376 primarily interacts with the S3 subsite, the flexibility of its N-terminal group can allow for interactions that extend towards the S4 pocket. acs.org

The affinity of (2R,βS)-GC376 for its target proteases is a composite of the interactions at each of the P positions.

P1 Position: The γ-lactam ring at the P1 position is crucial for the compound's specificity for viral Mpro, which preferentially cleaves after a glutamine residue. mdpi.com This mimicry ensures that the inhibitor is correctly positioned for covalent modification of the catalytic cysteine.

P2 Position: The leucine at the P2 position contributes significantly to the binding affinity through its hydrophobic interactions within the well-defined S2 pocket. nih.gov

Dual Mechanism of Action: Viral and Host Protease Inhibition

A compelling aspect of (2R,βS)-GC376's antiviral potential is its ability to inhibit not only viral proteases but also a key host protease involved in the life cycle of certain viruses.

Inhibition of Viral Main Proteases (Mpro/3CLpro)

The primary target of (2R,βS)-GC376 in coronaviruses is the main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is essential for processing the viral polyproteins into functional proteins required for viral replication. By inhibiting Mpro, (2R,βS)-GC376 effectively halts the viral life cycle. The compound has demonstrated potent inhibitory activity against the Mpro of various coronaviruses. nih.gov

Inhibitory Activity of (2R,βS)-GC376 against Viral Main Proteases (Mpro)
VirusIC50 (μM)Reference
SARS-CoV-20.15 nih.gov
SARS-CoV0.19 nih.gov
MERS-CoV0.19 nih.gov

Inhibition of Host Cathepsin L (in select cell lines)

In addition to its action on viral proteases, (2R,βS)-GC376 has been shown to be a potent inhibitor of human Cathepsin L, a lysosomal cysteine protease. researchgate.netbiorxiv.org In certain cell lines, such as Vero E6 cells, Cathepsin L is utilized by some viruses, including SARS-CoV-2, to cleave the viral spike protein, a necessary step for viral entry into the host cell. researchgate.netbiorxiv.org The dual inhibition of both the viral Mpro and host Cathepsin L presents a two-pronged attack on the virus, targeting both its replication and its entry into host cells. researchgate.netbiorxiv.orgrcsb.org The crystal structure of human Cathepsin L in complex with (2R,βS)-GC376 has been determined, providing a basis for understanding this off-target activity.

Inhibitory Activity of (2R,βS)-GC376 against Host Cathepsin L
EnzymeIC50 (nM)Reference
Human Cathepsin L4.4 nih.gov
Human Cathepsin L0.30 - 1.63 researchgate.net

Structural Biology and Protein Ligand Interactions

X-ray Crystallography of Viral Protease-(2R,(beta)S)-GC376 Complexes

Crystallographic studies have been instrumental in visualizing the binding of (2R,(beta)S)-GC376 to the main proteases of various coronaviruses. These high-resolution structures have elucidated the precise molecular interactions and conformational changes that occur upon inhibitor binding.

High-Resolution Structures of Feline Infectious Peritonitis Virus (FIPV) Mpro Complexes

Crystal structures of the main protease of Feline Infectious Peritonitis Virus (FIPV) in complex with GC376 have been solved to high resolutions, such as 1.93 Å and 2.05 Å. nih.govrcsb.org These structures reveal that FIPV Mpro crystallizes as a dimer, with each protomer consisting of three domains. nih.gov The active form of the drug, GC373, is generated from the prodrug GC376 and covalently binds to the catalytic cysteine residue (Cys144) in the active site of FIPV Mpro. nih.govresearchgate.netrcsb.org This binding mechanism is analogous to what is observed with SARS-CoV-2 Mpro. nih.govresearchgate.netrcsb.org Notably, GC376 exhibits a higher affinity for FIPV Mpro compared to SARS-CoV and SARS-CoV-2 Mpro, with lower nanomolar Ki values. nih.govresearchgate.net

Crystallographic Studies with SARS-CoV-2 Mpro and Related Coronaviral Proteases

The interaction between GC376 and the main protease (Mpro) of SARS-CoV-2 has been extensively studied through X-ray crystallography, with several complex structures resolved at high resolutions, including 1.69 Å, 2.00 Å, and 2.35 Å. nih.govbiorxiv.orgnih.gov These studies consistently show that GC376 binds within the substrate-binding pocket of the protease. nih.govbiorxiv.orge-century.us

A key feature of the interaction is the formation of a covalent bond between the aldehyde warhead of GC376 and the catalytic cysteine residue (Cys145) of the Mpro, resulting in a hemithioacetal adduct. nih.govbiorxiv.orge-century.us This covalent modification effectively blocks the catalytic dyad (Cys145 and His41), thereby inhibiting the protease's function. nih.gove-century.us The binding of GC376 is further stabilized by a network of hydrogen bonds and hydrophobic interactions with residues in the active site. nih.govbiorxiv.org

Interactive Data Table: Crystallographic Data of Mpro-(2R,(beta)S)-GC376 Complexes
VirusPDB CodeResolution (Å)Space GroupKey FindingsReference
SARS-CoV-26WTT2.15P 21 21 21Revealed two unique binding configurations of GC376. nih.gov
SARS-CoV-27D1M1.35C 1 2 1High-resolution structure showing covalent bond with Cys145. rcsb.org
SARS-CoV-2Not Specified1.69Not SpecifiedGC376 forms a hemithioacetal with Cys145. nih.gov
SARS-CoV-2Not Specified2.35P1211Contains two molecules per asymmetric unit. biorxiv.org
FIPV7SMV1.93Not SpecifiedCovalent binding to Cys144 in the active site. nih.govrcsb.org
FIPV7SNA2.05Not SpecifiedIdentical structure to the GC376 complex due to conversion. nih.gov
SARS-CoVNot SpecifiedNot SpecifiedC2Similar molecular mechanism of inhibition to SARS-CoV-2 Mpro. biorxiv.org
CCoVNot Specified2.75Not SpecifiedGC376 reacts with catalytic C144 forming a hemithioacetal. mdpi.com

Analysis of Conformational Changes in Protease upon Ligand Binding

The binding of this compound induces notable conformational changes in the main protease. Superimposition of the apo (unbound) and GC376-bound structures of SARS-CoV-2 Mpro reveals significant structural shifts. nih.gov One of the major differences is located in the loop region near the substrate-binding site. nih.gov Another dominant structural alteration is observed in domain III. nih.gov These changes appear to affect the dimerization interface of the protease. nih.gov

In some crystal structures of SARS-CoV-2 Mpro in complex with GC376 analogues, the binding of the inhibitor forces residues 189 to 191 to flip outward to accommodate the ligand. nih.gov Furthermore, the binding of GC376 thermodynamically stabilizes the conformation of the protease, as evidenced by an increase in its melting temperature. mdpi.com NMR relaxation data also indicate a quenching of dynamics in a large part of the protein backbone, including the substrate-binding site and surrounding regions, upon inhibitor binding. mdpi.com This suggests that the substrate cavity is flexible and can adopt different conformations to bind the substrate covalently. mdpi.com

Elucidation of Specific Binding Pockets and Subsites

The active site of the main protease is a well-defined cleft located between domains I and II, organized into several subsites that accommodate the different parts of a substrate or inhibitor. nih.govpnas.orgportlandpress.com

Characterization of S1, S2, S3, and S4 Subsites

The substrate-binding pocket of coronaviral Mpro is typically characterized by four main subsites: S1, S2, S3, and S4. nih.govpnas.orgportlandpress.commdpi.com

S1 Subsite: This is the most selective subsite and is crucial for determining substrate specificity. pnas.org It is adjacent to the catalytic dyad (His41 and Cys145) and is responsible for recognizing the P1 residue of the substrate. portlandpress.com In the case of GC376, the γ-lactam ring at the P1 position fits into this pocket. acs.orgmdpi.com

S2 Subsite: This is a deep, hydrophobic pocket that accommodates the P2 residue of the inhibitor. pnas.orgportlandpress.com The isobutyl group (leucine side chain mimic) of GC376 inserts into this subsite, making hydrophobic interactions with surrounding residues. acs.orgfrontiersin.orgpreprints.org

S3 and S4 Subsites: The S3 subsite is generally solvent-exposed, allowing it to accommodate a variety of functional groups at the P3 position. nih.govpnas.org The S4 subsite is an open space where the benzyloxycarbonyl group of GC376 can extend towards the solvent. mdpi.compreprints.org The flexibility of this region is indicated by the observation of different cis and trans conformations of the benzyloxycarbonyl group in various protease-inhibitor complexes. mdpi.com In some structures, the N-terminal group of GC376 adopts a flipped conformation to interact with the S3 site instead of the deeper S4 pocket. acs.org

Identification of Key Residues Mediating Interaction

The stability of the Mpro-GC376 complex is maintained by a network of interactions with specific amino acid residues within the binding pocket.

Covalent Interaction: The most critical interaction is the covalent bond formed between the sulfur atom of Cys145 and the aldehyde carbon of GC376. nih.gove-century.usresearchgate.net

Hydrogen Bonding and Catalytic Support: His41 , the other member of the catalytic dyad, plays a crucial role in the catalytic process and also forms hydrogen bonds with the inhibitor. nih.govacs.org

Oxyanion Hole: The backbone amides of Gly143 and Cys145 form an "oxyanion hole" that stabilizes the negatively charged oxygen of the hemithioacetal intermediate. nih.govmdpi.comnih.gov

S1 Pocket Interactions: The P1 γ-lactam ring of GC376 forms hydrogen bonds with residues such as Phe140 , His163 , and Glu166 . nih.govmdpi.com

S2 Pocket Interactions: The P2 leucine (B10760876) side chain of GC376 is nestled in a hydrophobic pocket formed by residues including His41 , Met49, and Met165. frontiersin.org

Other Stabilizing Interactions: Additional hydrogen bonds and hydrophobic interactions are observed with residues like Ser144 , His164, and Gln189 , further securing the inhibitor in the active site. nih.govbiorxiv.orgmdpi.com The N-terminal finger of the dimeric partner also contributes to stabilizing the inhibitor by forming hydrogen bonds with Phe140 and Glu166 . biorxiv.org

Interactive Data Table: Key Residue Interactions with this compound
ResidueSubsiteType of InteractionRoleReference
Cys145S1' / CatalyticCovalent bond, Hydrogen bondForms hemithioacetal with GC376; part of oxyanion hole. nih.gove-century.usresearchgate.net
His41S1 / S2 / CatalyticHydrogen bond, HydrophobicPart of catalytic dyad; interacts with P2 side chain. nih.govacs.orgfrontiersin.org
Gly143S1Hydrogen bondForms part of the oxyanion hole. nih.gov
Ser144S1Hydrogen bondStabilizes the inhibitor in the active site. nih.govfrontiersin.org
His163S1Hydrogen bondInteracts with the P1 γ-lactam ring. nih.govmdpi.com
Glu166S1Hydrogen bondInteracts with the P1 γ-lactam ring and N-terminal finger. nih.govbiorxiv.orgmdpi.com
Phe140S1Hydrogen bondInteracts with the P1 γ-lactam ring and N-terminal finger. nih.govbiorxiv.orgmdpi.com
Gln189S4Hydrogen bond, van der WaalsStabilizes the P3/P4 part of the inhibitor. nih.govbiorxiv.orgmdpi.com

Comparative Structural Analysis with Other Protease Inhibitors

The elucidation of the X-ray crystal structure of this compound (hereafter referred to as GC376) in complex with viral main proteases (Mpro) has provided a critical foundation for understanding its mechanism of action and for comparing it with other known protease inhibitors.

Superimposing the cocrystal structures of GC376 with other protease inhibitors like the hepatitis C virus (HCV) drugs Boceprevir (B1684563) and Telaprevir (B1684684) has been a key strategy in the rational design of new hybrid inhibitors. frontiersin.orgacs.org Although there is minimal sequence identity between SARS-CoV-2 Mpro and HCV NS3/4A protease, their backbone structures and the arrangement of catalytic residues in the active site show remarkable similarity. frontiersin.org This structural convergence allows for a comparative analysis of how different peptidomimetic inhibitors occupy the substrate-binding pockets.

When the structures of GC376 and Telaprevir bound to SARS-CoV-2 Mpro are overlaid, it is observed that the pyrrolidone group of GC376 and the norvaline from Telaprevir occupy the S1 pocket. acs.org The pyrrolidone of GC376, which mimics the preferred glutamine residue at the P1 position, forms two to three hydrogen bonds with residues His163, Glu166, and Phe140, ensuring a snug fit. acs.org In contrast, the norvaline from Telaprevir does not establish such specific interactions within the S1 pocket. acs.org In the hydrophobic S2 pocket, the leucine from GC376 and the cyclopentylproline (B15502740) from Telaprevir fit effectively. acs.org

Similarly, overlaying the structures of GC376 and Boceprevir within the Mpro active site reveals distinct and shared binding features that can be exploited for designing hybrid molecules. acs.orgnih.gov This structure-guided approach led to the design of hybrid inhibitors that combine the optimal structural motifs from each parent compound. acs.org For instance, one hybrid design incorporated the γ-lactam ring from GC376 (for P1), the dimethylcyclopropylproline from Boceprevir (for P2), and the tert-butyl group from Boceprevir (for P3). mdpi.com Another design merged elements of GC376 and Telaprevir. mdpi.com These hybrid compounds, such as UAWJ9-36-1 and UAWJ9-36-3, demonstrated potent inhibition against Mpro from seven human coronaviruses. acs.orgmdpi.com

Nirmatrelvir (B3392351), a highly potent Mpro inhibitor, also shares binding characteristics with GC376. Both inhibitors are capable of inducing and stabilizing the dimeric form of Mpro, which is essential for its catalytic activity. mdpi.com This stabilization is attributed to a combination of strong binding at the active site and the promotion of a hydrogen bond network involving the N-terminal Ser1 of one protomer and residues Glu166 and Phe140 of the other protomer. mdpi.com

Table 1: Comparative Binding Interactions of Protease Inhibitors in the SARS-CoV-2 Mpro Active Site

Inhibitor P1 Group Interaction (S1 Pocket) P2 Group Interaction (S2 Pocket) Key Interacting Residues Source
This compound Pyrrolidone group forms 2-3 H-bonds. Leucine fits into hydrophobic pocket. His163, Glu166, Phe140, His41, Cys145 acs.orgnih.gov
Telaprevir Norvaline group, no specific H-bonds noted. Cyclopentylproline fits into hydrophobic pocket. - acs.org

| Boceprevir | Indole group. | Dimethylcyclopropylproline fits into hydrophobic pocket. | - | acs.orgmdpi.com |

GC376 exhibits broad-spectrum activity against coronaviruses, but its affinity varies between proteases from different species, such as feline infectious peritonitis virus (FIPV), canine coronavirus (CCoV), and SARS-CoV-2. frontiersin.orge-century.usresearchgate.net These differences in potency are rooted in subtle structural variations within the Mpro active site and at the dimerization interface. frontiersin.orgresearchgate.net

A comparison of the Mpro structures from FIPV and SARS-CoV-2 reveals differences in inhibitor coordination. frontiersin.org In the FIPV Mpro-GC373 complex, the N-terminal tail of the protease plays a role in stabilizing the bound drug; specifically, the hydroxyl group of Ser1 from one protomer forms a weak hydrogen bond with the cyclic glutamine analog of the inhibitor bound to the adjacent protomer. frontiersin.org This interaction is absent in the SARS-CoV-2 Mpro complex, potentially contributing to the higher affinity (lower Ki value) of GC376 for FIPV Mpro compared to SARS-CoV-2 Mpro. frontiersin.org

Structural analysis comparing CCoV Mpro with SARS-CoV-2 Mpro identified three key structural determinants in the substrate-binding pocket that influence substrate and inhibitor binding. researchgate.netrcsb.org

S1 Site: Animal coronaviral Mpro typically has a conserved Alanine (A141 in CCoV) at the S1 site, whereas SARS-CoV-2 Mpro has a more catalytically compatible Asparagine (N142) at the equivalent position. researchgate.netrcsb.org

S4 Site: Animal Mpro proteases feature a conserved Proline (P188 in CCoV) at the S4 site, while SARS-CoV-2 has a Glutamine (Q189). rcsb.orgasm.org The Gln189 in SARS-CoV-2 Mpro can form a hydrogen bond with the carbamate (B1207046) moiety of GC376, an interaction not possible with the Pro188 in FIPV Mpro. asm.org

Loop vs. Helix: A loop composed of residues 46-49 in animal coronaviral Mpro is replaced by a more stable α-helix in SARS-CoV-2 Mpro. researchgate.netrcsb.org

Furthermore, the species-specific dimerization interface affects the catalytic efficiency of Mpro. researchgate.netrcsb.org The N-terminal region, or "N-finger," of one protomer interacts with domain II of the other, a crucial interaction for forming the active dimer. mdpi.com Variations in this interface across species can influence the stability of the dimer and, consequently, inhibitor efficacy. rcsb.orgresearchgate.net

Table 2: Key Amino Acid Residue Differences in Mpro Substrate-Binding Pockets Across Species

Position (SARS-CoV-2 numbering) SARS-CoV-2 Residue CCoV/FIPV Residue Potential Impact on GC376 Binding Source
142 (S1 Site) Asparagine (N) Alanine (A) N142 considered more catalytically compatible. researchgate.netrcsb.org
189 (S4 Site) Glutamine (Q) Proline (P) Q189 can form an H-bond with the inhibitor; P188 cannot. asm.org

| Ser1 (N-finger) | No interaction observed. | Ser1 hydroxyl H-bonds with inhibitor. | Provides additional coordination for the inhibitor in FIPV Mpro. | frontiersin.org |

Implications for Rational Drug Design and Optimization

The detailed structural understanding of GC376's interaction with Mpro has been instrumental in guiding the rational design of new and improved antiviral agents.

Structure-activity relationship (SAR) studies, informed by co-crystal structures, have driven the optimization of GC376 analogues. nih.gov Efforts have focused on modifying the P2 and P3 positions of the inhibitor to enhance binding affinity and antiviral potency. nih.govresearchgate.net

The S2 pocket of Mpro, which accommodates the leucine of GC376, is largely hydrophobic. nih.gov This understanding prompted the synthesis of derivatives with different lipophilic groups at the P2 site. Replacing the leucine's isopropyl group with a more compact cyclopropyl (B3062369) group was found to significantly improve inhibitory activity, as the smaller group can penetrate deeper into the S2 pocket. nih.govresearchgate.net Modifications with cyclohexyl and phenyl groups also yielded improvements, though less pronounced than the cyclopropyl substitution. nih.gov

At the P3 position, which interacts with the solvent-exposed S3 and alternative S4 pockets, various substitutions have been explored. researchgate.netacs.org The addition of groups like a 3-fluorobenzyl or a 3-chlorophenylethyl at P3, combined with a cyclopropyl group at P2, resulted in lead compounds with nanomolar IC50 values and substantially improved antiviral activity (EC50) compared to the parent GC376. nih.gov These structure-guided optimizations led to the development of potent analogues like UAWJ247 and coronastat (B10830982) (NK01-63), which showed enhanced antiviral effects. mdpi.com

Table 3: Examples of Structure-Guided Optimization of GC376 Analogues

Compound P2 Modification (vs. Leucine) P3 Modification (vs. Benzyl) SARS-CoV-2 Mpro IC50 (µM) SARS-CoV-2 EC50 (µM) Source
GC376 (Parent) Leucine Benzyl (B1604629) 0.026 - 0.89 0.37 - 0.91 e-century.usasm.orgnih.gov
Analogue 1a Cyclopropyl Benzyl 0.07 0.57 nih.govresearchgate.net
Analogue 2c Cyclopropyl 3-Fluorobenzyl 0.07 0.19 nih.gov
Analogue 2d Cyclopropyl 3-Chlorophenylethyl 0.08 0.17 nih.gov
UAWJ247 Cyclopropyl Not Specified 0.045 Not Specified mdpi.com

| Coronastat (NK01-63) | Not Specified | Not Specified | 0.016 | 0.006 | mdpi.com |

Beyond simple side-chain substitutions, rational design has extended to modifying the core peptidomimetic scaffold of GC376 to improve drug-like properties. mdpi.comnih.gov A key strategy involves replacing the aldehyde "warhead," which covalently binds to the catalytic cysteine of the protease. mdpi.comnih.gov While effective, aldehydes can have potential off-target effects, such as inhibiting host cysteine proteases like cathepsins. acs.orgnih.gov

To address this, researchers have developed analogues with alternative electrophilic warheads, including α-ketoamides and nitriles. mdpi.comtandfonline.com α-ketoamide-based inhibitors, such as UAWJ246, were developed based on the GC376 scaffold and showed comparable in vitro potency to their aldehyde counterparts. mdpi.com Nitrile-containing inhibitors, inspired by both GC376 and other protease inhibitors like Boceprevir, have also been designed, with some showing potent Mpro inhibition. mdpi.comtandfonline.com

Another advanced approach is the development of inhibitors based on novel scaffolds, such as constrained α,γ-AApeptides. nih.gov These peptidomimetics are designed to mimic the binding of natural peptides while offering enhanced metabolic stability. mdpi.comnih.gov Inhibitors built on this scaffold, incorporating either aldehyde or ketoamide warheads, have demonstrated excellent, broad-spectrum activity against Mpro from various coronaviruses. nih.gov The design of PROteolysis TArgeting Chimeras (PROTACs) based on the GC376 scaffold represents another innovative strategy, aiming to induce the degradation of the Mpro enzyme rather than just inhibiting it. researcher.lifepreprints.orgresearchgate.net These rational modifications of the peptidomimetic backbone are crucial for developing next-generation inhibitors with improved selectivity, stability, and novel mechanisms of action. nih.govnih.gov

Table 4: Compound Names Mentioned in Article

Compound Name
This compound / GC376
Nirmatrelvir
Boceprevir
Telaprevir
UAWJ9-36-1
UAWJ9-36-3
GC373
UAWJ247
Coronastat (NK01-63)
UAWJ246
23R (Jun8-76-3A)
Calpain Inhibitor II
Calpain Inhibitor XII
N3
GRL-1720
Cinanserin
Jun9-62-2R
SIMR-2418
Ebselen
PF-00835231
PF-07304814
Narlaprevir
BBH-2
NBH-2
ML1000
ML1100
TKB245

Target Virulence Factors and Pathogen Studies Pre Clinical, in Vitro and in Vivo Animal Models

Antiviral Activity against Feline Coronaviruses (FCoV)

GC376 was initially developed as a therapeutic agent for feline infectious peritonitis (FIP), a highly fatal disease in cats caused by the feline infectious peritonitis virus (FIPV), a virulent biotype of feline coronavirus (FCoV). tandfonline.commsdvetmanual.com

Laboratory studies have consistently demonstrated the potent antiviral activity of GC376 against FIPV in cell cultures. plos.orgnih.gov The compound effectively inhibits the replication of various FIPV strains, including both serotype I and II. nih.govtmc.edu

The mechanism of action involves the inhibition of the viral 3C-like protease (3CLpro), also known as the main protease (Mpro). nih.govfrontiersin.org This enzyme is crucial for the processing of viral polyproteins, a necessary step in the viral replication cycle. frontiersin.orgd-nb.info By binding to the active site of the 3CLpro, GC376 blocks its function and halts viral proliferation. frontiersin.org

Studies have reported low micromolar to nanomolar concentrations of GC376 being effective at inhibiting FIPV replication in cell-based assays. medchemexpress.comasm.org For instance, one study determined the half-maximal effective concentration (EC50) of GC376 against FIPV type I to be 0.01 μM. nih.gov Another study reported an EC50 value of 0.2 μM. medchemexpress.com However, it has been noted that some FIPV isolates may exhibit reduced sensitivity to GC376. ucdavis.edu

Interactive Data Table: In vitro Efficacy of GC376 against FIPV

Parameter Value Virus Strain Cell Line Reference
EC50 0.01 µM FIPV I CRFK nih.gov
IC50 0.2 µM FIPV Not Specified medchemexpress.com
IC50 0.72 µM FIPV Not Specified nih.gov

The promising in vitro results led to the evaluation of GC376 in cats experimentally and naturally infected with FIPV. plos.orgfrontiersin.org These studies have provided significant evidence of the compound's therapeutic potential.

In cats with experimentally induced FIP, treatment with GC376 resulted in a rapid reversal of clinical signs, including fever and ascites (the accumulation of fluid in the abdomen). plos.org Treated cats showed a significant reduction in viral loads and a return to normal lymphocyte counts. plos.org Remarkably, a significant number of cats treated with GC376 achieved clinical remission and remained healthy for extended periods. plos.orgnih.gov

Field trials involving cats with naturally occurring FIP have also demonstrated the efficacy of GC376. tandfonline.comfipwarriors.eu Treatment led to the recovery of a substantial portion of the affected cats, particularly those with the effusive or "wet" form of FIP. anivive.com Some studies have reported successful long-term remission in treated animals. plos.organivive.com These findings underscore the potential of GC376 as a viable treatment for this otherwise fatal feline disease. veterinaryevidence.org

Broad-Spectrum Antiviral Activity against Other Coronaviruses

The success of GC376 against FIPV prompted investigations into its activity against other coronaviruses, including those that infect humans. frontiersin.org

GC376 has demonstrated potent inhibitory activity against both Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV) in cell culture experiments. biorxiv.orgnih.govacs.org The compound targets the 3CLpro of these viruses, which shares structural similarities with the FIPV protease. frontiersin.org

In enzymatic assays, GC376 has been shown to inhibit the 3CLpro of both SARS-CoV and MERS-CoV with half-maximal inhibitory concentration (IC50) values in the micromolar and nanomolar ranges. nih.govnih.govbiorxiv.org For SARS-CoV Mpro, reported IC50 values include 4.35 μM, while for MERS-CoV Mpro, an IC50 of 1.56 μM has been observed. nih.gov Another study reported a Ki value of 20 nM for SARS-CoV Mpro. biorxiv.org Cell-based assays have confirmed that GC376 can effectively block the replication of both viruses. nih.govacs.org

Interactive Data Table: In vitro Efficacy of GC376 against SARS-CoV and MERS-CoV

Virus Parameter Value Assay Type Reference
SARS-CoV IC50 4.35 µM Enzymatic Assay nih.gov
SARS-CoV Ki 20 nM Enzymatic Assay biorxiv.org
MERS-CoV IC50 1.56 µM Enzymatic Assay nih.gov
MERS-CoV EC50 ~1 µM Cell-based Assay nih.gov

The broad-spectrum activity of GC376 extends to common human coronaviruses that are typically associated with the common cold, such as 229E, OC43, and NL63. acs.orgbiorxiv.orgeur.nl In vitro studies have shown that GC376 can inhibit the replication of these viruses. asm.orgresearchgate.netresearchgate.net

The compound has been reported to be effective against HCoV-229E with an EC50 value of 0.12 μM. diva-portal.org Its ability to inhibit these less pathogenic but widespread human coronaviruses further highlights its potential as a broad-spectrum anti-coronavirus agent. acs.orgbiorxiv.org

Following the emergence of the COVID-19 pandemic, significant research efforts were directed towards evaluating existing antiviral compounds, including GC376, for activity against SARS-CoV-2. frontiersin.orgnih.gov

GC376 has been shown to be a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). d-nb.infonih.govfrontiersin.org Crystallographic studies have revealed that GC376 covalently binds to the catalytic cysteine residue (Cys145) in the active site of the enzyme, thereby blocking its function. frontiersin.orgd-nb.infofrontiersin.org The inhibition of SARS-CoV-2 Mpro by GC376 has been quantified with IC50 values ranging from the nanomolar to the low micromolar range in various studies. nih.govmdpi.comnih.gov For example, different studies have reported IC50 values of 0.19 μM, 0.62 μM, and 0.89 μM. nih.govnih.govmdpi.com A Ki value of 40 nM has also been reported. biorxiv.org

Consistent with its potent enzymatic inhibition, GC376 effectively inhibits SARS-CoV-2 replication in cell culture. d-nb.infonih.govnih.govresearchgate.net Multiple studies using different cell lines, such as Vero E6 cells, have demonstrated a dose-dependent reduction in viral replication and cytopathic effects upon treatment with GC376. nih.govtandfonline.com The reported EC50 values for the inhibition of SARS-CoV-2 replication in cell culture typically fall within the low micromolar range, with values such as 0.38 μM, 0.49-3.37 μM, and 0.9 μM being reported. nih.govresearchgate.netbiorxiv.org

Interactive Data Table: In vitro Efficacy of GC376 against SARS-CoV-2

Parameter Value Target Assay/Cell Line Reference
IC50 0.19 µM Mpro Enzymatic Assay mdpi.com
IC50 0.62 µM 3CLpro Enzymatic Assay nih.gov
IC50 0.89 µM Mpro FRET Assay nih.gov
Ki 40 nM Mpro Enzymatic Assay biorxiv.org
EC50 0.38 µM Viral Replication 293T cells biorxiv.org
EC50 0.49-3.37 µM Viral Replication Cell Culture nih.gov
EC50 0.9 µM Viral Replication Cell Infectivity Assay researchgate.net
EC50 3.37 µM Viral Replication Vero cells nih.gov

Activity against Porcine Epidemic Diarrhea Virus (PEDV)

(2R,(beta)S)-GC376, a potent inhibitor of the 3C-like protease (3CLpro), has demonstrated significant efficacy against Porcine Epidemic Diarrhea Virus (PEDV), a highly contagious coronavirus that causes severe enteric disease in swine. Research has shown that GC376 is highly effective against the PEDV 3CLpro, with a reported half-maximal inhibitory concentration (IC50) value of 1.11 µmol/L. virosin.org The 3CLpro is a viral enzyme crucial for the cleavage of polyproteins into functional proteins, a process essential for viral replication. By inhibiting this enzyme, GC376 effectively disrupts the viral life cycle.

The inhibitory action of GC376 extends to its prodrug form, which is converted to the active aldehyde, GC373, under physiological conditions. frontiersin.org This mechanism of action, targeting a conserved and essential viral enzyme, underscores the potential of GC376 as an antiviral agent against PEDV. virosin.orgfrontiersin.org The development of effective therapeutics is critical for managing PEDV outbreaks, which have caused substantial economic losses in the global swine industry. virosin.orgmdpi.com

Efficacy against Norovirus

The compound this compound has been identified as a potent inhibitor of norovirus 3C-like protease (3CLpro), a key enzyme in the viral replication process. nih.gov Noroviruses are a leading cause of acute gastroenteritis worldwide, and currently, there are no specific antiviral treatments available. google.com GC376, a dipeptidyl compound, was designed based on the substrate specificity of the norovirus 3CLpro and has demonstrated excellent inhibitory activity in both enzymatic and cell-based replicon assays. nih.gov

Studies have shown that GC376 effectively inhibits 3CLpro from different norovirus genogroups, including Norwalk virus (NV), MD145, and Murine Norovirus-1 (MNV-1), with comparable IC50 values across these viruses. nih.gov The co-crystal structure of the NV 3CLpro in complex with GC376 revealed that the inhibitor covalently binds to the catalytic cysteine residue in the enzyme's active site. nih.gov This covalent modification inactivates the protease, thereby halting the processing of the viral polyprotein and inhibiting replication. The broad-spectrum activity of GC376 against various norovirus genogroups suggests its potential as a widely effective anti-norovirus therapeutic. nih.gov

Table 1: Inhibitory Activity of GC376 against Norovirus 3CLpro

Norovirus Strain Assay Type IC50 Value
Norwalk Virus (NV) FRET Assay Comparable to MD145 and MNV-1 nih.gov
MD145 FRET Assay Comparable to NV and MNV-1 nih.gov
Murine Norovirus-1 (MNV-1) FRET Assay Comparable to NV and MD145 nih.gov
Norwalk Virus (NV) Cell-based Replicon Assay Significant inhibition nih.govgoogle.com

FRET: Fluorescence Resonance Energy Transfer

Inhibition of Canine Coronavirus (CCoV) Mpro

This compound has been shown to be an effective inhibitor of the main protease (Mpro), also known as 3CLpro, of Canine Coronavirus (CCoV). rcsb.orgnih.gov CCoV is a pathogen that causes gastrointestinal infections in dogs. nih.gov The Mpro of coronaviruses is a highly conserved enzyme essential for viral replication, making it an attractive target for broad-spectrum antiviral drugs. nih.govresearchgate.net

Research has demonstrated that GC376 can efficiently block the protease activity of CCoV Mpro. rcsb.orgnih.gov In vitro enzyme activity assays confirmed this inhibitory effect. researchgate.net Furthermore, the binding of GC376 to CCoV Mpro has been shown to thermodynamically stabilize the protein's conformation, increasing its melting temperature. nih.gov

The crystal structure of CCoV Mpro in complex with GC376 has been determined, revealing the mechanism of inhibition. rcsb.orgnih.gov GC376 forms a covalent bond with the catalytic cysteine residue (Cys144) in the active site of the protease, creating a hemithioacetal. rcsb.orgnih.gov This covalent modification effectively inactivates the enzyme, thereby preventing the processing of viral polyproteins and inhibiting viral replication. nih.gov

In vivo Pre-clinical Efficacy in Rodent Models of Viral Infection

Studies in SARS-CoV-2 Infected Mouse Models (e.g., K18-hACE2 mice)

The in vivo efficacy of this compound against SARS-CoV-2 has been evaluated in transgenic mouse models, specifically the K18-hACE2 mice. nih.govnih.govresearchgate.net These mice express the human angiotensin-converting enzyme 2 (hACE2), the primary receptor for SARS-CoV-2 entry, making them a relevant model for studying COVID-19. nih.govresearchgate.net

In studies using K18-hACE2 mice, treatment with GC376 has shown some positive effects against SARS-CoV-2 infection. nih.govresearchgate.net While GC376 treatment did not consistently improve clinical outcomes or survival rates in all studies, it did lead to notable reductions in viral loads and tissue damage, particularly in the brain. nih.govnih.govresearchgate.net In one study, a 5-log reduction in viral titers was observed in the brains of GC376-treated mice compared to the vehicle-treated control group when challenged with a low virus dose. nih.govresearchgate.net

Furthermore, deuterated variants of GC376 have been synthesized and tested in K18-hACE2 mice, showing improved potency against SARS-CoV-2 in vitro. nih.govrcsb.org Post-infection treatment with a deuterated derivative resulted in increased survival of the mice compared to those treated with a vehicle. nih.govbiorxiv.org These findings suggest that while GC376 itself may have modest benefits in this model, its derivatives hold promise for further development as a treatment for SARS-CoV-2 infection. nih.govnih.govnih.gov

Evaluation of Lung Viral Titers and Histopathological Amelioration

In studies utilizing K18-hACE2 mouse models of SARS-CoV-2 infection, treatment with this compound and its derivatives has been shown to reduce lung viral titers and ameliorate lung pathology. nih.govnih.govbiorxiv.org Treatment with GC376 resulted in milder tissue lesions and reduced viral loads in the lungs compared to vehicle-treated controls, especially in mice challenged with a lower dose of the virus. nih.gov

A deuterated derivative of GC376 demonstrated significant therapeutic efficacy when administered post-infection. nih.govbiorxiv.org This treatment led to decreased lung virus titers and a reduction in histopathological changes in the lungs of infected mice. nih.govbiorxiv.org The amelioration of lung pathology suggests that the compound can mitigate the severe respiratory effects often associated with SARS-CoV-2 infection. nih.gov These findings highlight the potential of GC376 and its analogs to not only inhibit viral replication but also to lessen the severity of the resulting disease in a key target organ. nih.govnih.gov

Pharmacokinetic Properties in Animal Models (excluding human data)

The pharmacokinetic (PK) properties of this compound have been investigated in several animal models, including mice, rats, and cats. tandfonline.complos.org These studies are crucial for understanding the absorption, distribution, metabolism, and excretion of the compound, which informs its potential therapeutic application.

In BALB/c mice and SD rats, following intramuscular administration, GC376 was rapidly absorbed, with the peak plasma concentration (Tmax) reached at approximately 0.22 hours and 0.80 hours, respectively. tandfonline.com However, it was also noted that GC376 is cleared relatively quickly in these rodent models. tandfonline.com

A study in cats, where GC376 was administered subcutaneously, also showed rapid absorption, with the peak plasma level achieved within 2 hours of injection. plos.org The mean plasma concentration of the active aldehyde form of GC376 remained above its 50% effective concentration (EC50) value for 18 hours post-injection. plos.org This sustained concentration above the therapeutic threshold is a favorable pharmacokinetic characteristic. plos.org The compound demonstrated favorable bioavailability in cats. plos.org

Table 2: Pharmacokinetic Parameters of GC376 in Animal Models

Animal Model Route of Administration Tmax (hours) Key Findings
BALB/c Mice Intramuscular 0.22 ± 0.07 tandfonline.com Rapid absorption, but also rapid clearance. tandfonline.com
SD Rats Intramuscular 0.80 ± 0.24 tandfonline.com Rapid absorption and clearance. tandfonline.com
Cats Subcutaneous ~2 plos.org Rapid absorption and sustained plasma concentration above EC50 for 18 hours. plos.org

Mechanisms of Viral Resistance and Strategies to Counteract

Identification of Protease Mutations Leading to Resistance

Prolonged exposure to (2R,(beta)S)-GC376 can lead to the selection of resistant viral variants through mutations in the gene encoding the main protease.

Studies have identified several amino acid substitutions in the main protease (Mpro) of coronaviruses that can confer resistance to GC376. In Feline Infectious Peritonitis Virus (FIPV), mutations such as N25S, A252S, and K260N in the 3CLpro have been associated with resistance. ucdavis.edu The N25S substitution, for instance, was found to result in a 1.68-fold increase in the 50% inhibitory concentration (IC50) of GC376 in cell culture. ucdavis.edu

In the context of SARS-CoV-2, research has highlighted several Mpro variants that show reduced susceptibility to GC376. These include single amino acid substitutions like T21I, L50F, E166V, and A173V, as well as double variants such as E166V/L50F and A173V/L50F. acs.org The E166V mutation is of particular concern as it has been detected in clinical isolates from patients following treatment with Paxlovid (which contains the protease inhibitor nirmatrelvir) and confers resistance to both nirmatrelvir (B3392351) and GC376. acs.orgrcsb.org The A173V mutation, both alone and in combination with L50F, also leads to a significant increase in the inhibitory constant (Ki) for GC376, indicating reduced binding affinity. acs.org Specifically, GC376 showed a 4-fold and 6-fold increase in Ki against the A173V/L50F and A173V variants, respectively. acs.org

Another identified mutation in a SARS-CoV-2 laboratory model is F305L in the 3CLpro, which exhibited resistance to both GC376 and nirmatrelvir. news-medical.net Furthermore, a mutation at the nsp12/nsp13 cleavage site (S925P) in FIPV was selected under GC376 pressure, conferring up to 3-fold resistance to both GC376 and nirmatrelvir. asm.org This suggests that resistance can arise not only from direct changes in the protease active site but also from mutations in the substrate cleavage sites. asm.org

Table 1: Documented Amino Acid Substitutions Conferring Resistance to this compound

VirusProteaseMutationFold Increase in IC50/KiReference
FIPV3CLproN25S1.68-fold (IC50) ucdavis.edu
FIPV3CLproA252SAssociated with resistance ucdavis.edu
FIPV3CLproK260NAssociated with resistance ucdavis.edu
FIPVMpronsp12-S925PUp to 3-fold (EC50) asm.org
SARS-CoV-2MproE166VPotent resistance acs.org
SARS-CoV-2MproA173V6-fold (Ki) acs.org
SARS-CoV-2MproA173V/L50F4-fold (Ki) acs.org
SARS-CoV-23CLproF305LExhibited resistance news-medical.net

IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant; EC50: Half maximal effective concentration.

Structural studies provide critical insights into how mutations confer resistance to this compound. Crystal structures of resistant Mpro variants in complex with GC376 reveal the molecular basis for the reduced inhibitor binding.

Analysis of the T21I Mpro variant of SARS-CoV-2 in complex with GC376 has also been structurally characterized. rcsb.org Structural analyses of Mpro from different coronaviruses, including SARS-CoV, MERS-CoV, and various SARS-CoV-2 variants (G15S, M49I, S46F, K90R, and P132H), complexed with GC376 have shown that while the inhibitor can generally fit into the active site, subtle changes in the pocket can affect its binding affinity. nih.gov These studies help to understand the broad-spectrum activity of GC376 and the molecular determinants necessary for potent inhibition. nih.gov

Co-crystal structures of other viral proteases, like that of Enterovirus-D68, with GC376 also provide insights into conserved structural motifs and potential sites for resistance mutations. mdpi.com By comparing the inhibitor's bound conformation to the protease's natural substrate envelope, researchers can predict which mutations are more likely to arise without compromising viral fitness. mdpi.com

Strategies to Overcome Resistance

To combat the emergence of resistance to this compound, several strategies are being pursued, ranging from the development of new inhibitors to combination therapies and novel therapeutic approaches.

One primary strategy is the rational design of next-generation analogues of GC376. By modifying the chemical structure of the parent compound, researchers aim to create new inhibitors that are less susceptible to existing resistance mutations and have a broader spectrum of activity against different coronaviruses.

Structural optimization of GC376 has led to the discovery of several analogues with improved potency against SARS-CoV-2 Mpro. nih.gov For instance, analogues such as EB46, EB54, and NK01-63 have demonstrated lower IC50 values than GC376 and potent antiviral activity in cell-based assays against multiple human coronaviruses, including SARS-CoV, MERS-CoV, HCoV-229E, and HCoV-OC43. nih.govresearchgate.net Another study identified compounds 16 and 17, which have a cyclopropyl (B3062369) group at the P2 position and a meta-halophenyl group at P3, showing improved IC50 values compared to GC376. mdpi.com

Hybrid molecules have also been designed by combining features of GC376 with other protease inhibitors like telaprevir (B1684684) and boceprevir (B1684563). nih.gov This approach has yielded compounds such as UAWJ9-36-1 and UAWJ9-36-3, which show potent antiviral activity and, in some cases, improved selectivity against host proteases compared to GC376. nih.gov These efforts highlight the potential to engineer more robust and specific Mpro inhibitors based on the GC376 scaffold. mdpi.commdpi.com

Combining this compound with antiviral drugs that have different mechanisms of action is a well-established strategy to increase efficacy and prevent the development of resistance. asm.org A key combination that has been explored is GC376 with the nucleoside analogue GS-441524, the parent nucleoside of remdesivir (B604916), which targets the viral RNA-dependent RNA polymerase (RdRp).

In treating Feline Infectious Peritonitis (FIP), combination therapy with GC376 and GS-441524 has been shown to be safe and highly effective, allowing for a shorter treatment duration compared to monotherapy with either drug alone. nih.govfrontiersin.org This approach has successfully treated cats that developed resistance to GS-441524. ucdavis.edu The synergistic or additive effects of targeting both the main protease and the polymerase can lead to more potent viral suppression. nih.gov

For SARS-CoV-2, the combination of GC376 and GS-441524 has also demonstrated a synergistic effect, effectively protecting mice from infection. nih.gov Similarly, combining GC376 with remdesivir has been shown to produce additive effects against SARS-CoV-2 in cell culture. researchgate.net This strategy of hitting two critical viral enzymes simultaneously presents a higher barrier to the evolution of resistant viruses.

A novel and promising strategy to overcome resistance is the development of Proteolysis-Targeting Chimeras (PROTACs) based on the GC376 scaffold. PROTACs are bifunctional molecules that link a target-binding ligand (in this case, a GC376-based moiety) to an E3 ubiquitin ligase-recruiting ligand. nih.govmdpi.com This complex then hijacks the cell's own protein disposal system (the ubiquitin-proteasome system) to specifically degrade the target viral protease, rather than just inhibiting it. mdpi.comnih.gov

Researchers have successfully designed and synthesized PROTACs by conjugating a dipeptidyl 3CLpro ligand derived from GC376 to a pomalidomide (B1683931) moiety, which recruits the cereblon (CRBN) E3 ligase. nih.gov Structural and cellular studies have confirmed that these PROTACs bind to the SARS-CoV-2 3CLpro active site and effectively trigger its degradation in cultured cells. nih.govresearchgate.net This "event-driven" mechanism is a key advantage over traditional "occupancy-driven" inhibitors, as a single PROTAC molecule can mediate the degradation of multiple protease molecules, potentially leading to a more profound and durable antiviral effect. mdpi.com This approach has shown the potential for broad-spectrum activity against multiple human-infecting coronaviruses and represents a novel avenue for developing next-generation anti-coronavirus therapeutics. nih.govlarvol.com

Advanced Research Applications and Future Directions

Utilization of (2R,(beta)S)-GC376 as a Research Tool

This compound has become an indispensable tool for researchers studying coronaviruses. Its well-characterized interaction with a key viral enzyme allows for detailed investigations into the viral life cycle and provides a benchmark for the development of novel antiviral agents.

This compound is a potent inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), which is essential for the replication of coronaviruses. nih.govresearchgate.net The protease is responsible for cleaving the viral polyproteins into functional proteins required for viral replication and transcription. nih.govwikipedia.org this compound, a prodrug of GC373, acts as a covalent inhibitor, forming a hemithioacetal with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its function. nih.gov

This specific and potent inhibitory activity has made this compound an invaluable molecular probe for elucidating the structure and function of coronavirus Mpro. High-resolution crystal structures of Mpro from various coronaviruses, including SARS-CoV-2, in complex with this compound or its active form, GC373, have been solved. nih.govnih.gov These structural studies have provided critical insights into the inhibitor's binding mode and the key interactions within the enzyme's active site. nih.gov By studying how this compound binds to and inhibits Mpro, researchers can better understand the catalytic mechanism of the protease and identify key residues and pockets that are crucial for its activity. This knowledge is instrumental for the structure-guided design of new and improved protease inhibitors. nih.gov

Given its potent and well-documented activity against a broad range of coronaviruses, this compound is frequently used as a reference or positive control compound in high-throughput screening (HTS) assays aimed at discovering new antiviral inhibitors. researchgate.net Its consistent performance and known mechanism of action provide a reliable benchmark against which the potency and efficacy of novel compounds can be measured. researchgate.net

In various screening campaigns, the inhibitory activity of test compounds against coronavirus Mpro is often compared to that of this compound to gauge their relative effectiveness. researchgate.net For instance, in fluorescence resonance energy transfer (FRET)-based enzymatic assays, this compound is used to establish a baseline for potent inhibition. nih.gov Its inclusion in these assays is crucial for validating the assay's sensitivity and for prioritizing hit compounds for further development. The established half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound against different coronaviruses serve as important data points for comparison. researchgate.netmdpi.com

Reported In Vitro Efficacy of this compound Against SARS-CoV-2
Parameter Value
EC50 in Vero cells0.70 µM
EC50 in Vero E6 cells0.5 to 3.4 µM
IC50 against Mpro0.15 µM
Ki against SARS-CoV-2 Mpro40 nM
Ki against FIPV Mpro2.1 nM

Integration with "Omics" Technologies

The advent of "omics" technologies, such as proteomics and transcriptomics, offers powerful approaches to unravel the complex interactions between a virus and its host. While specific studies utilizing this compound in conjunction with these technologies are still emerging, its utility as a specific viral protease inhibitor presents significant potential for future research in these areas.

Proteomics, the large-scale study of proteins, can provide a global view of the changes occurring in host and viral proteins during infection and upon treatment with an antiviral agent. By inhibiting a specific viral protein with this compound, researchers can use proteomic techniques to dissect the downstream effects on both the host and viral proteomes. This approach can help to identify host cellular pathways that are modulated by the viral protease activity and to understand the broader consequences of its inhibition. Techniques such as mass spectrometry-based quantitative proteomics could be employed to compare the proteomes of infected cells treated with this compound versus untreated infected cells, revealing host proteins and pathways involved in the viral life cycle and the host's antiviral response.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By treating virus-infected cells with this compound and analyzing the resulting changes in the host cell transcriptome, researchers can gain insights into the cellular responses to the inhibition of viral replication. This can reveal which host genes and signaling pathways are activated or suppressed as a consequence of blocking viral protease activity. Such studies could identify host factors that are either beneficial or detrimental to viral replication and could uncover novel targets for host-directed antiviral therapies.

Development of in vitro and ex vivo Models for Efficacy Testing

The evaluation of antiviral compounds relies heavily on robust and reproducible in vitro and ex vivo models that can accurately predict in vivo efficacy. A variety of such models have been utilized to test the antiviral activity of this compound against numerous coronaviruses.

In vitro models are fundamental for the initial screening and characterization of antiviral compounds. For this compound, these have primarily included cell culture-based assays using various cell lines.

Vero Cells: A kidney epithelial cell line from an African green monkey, Vero cells (and their subline Vero E6) are highly susceptible to a wide range of viruses, including coronaviruses, and have been extensively used to determine the EC50 values of this compound against SARS-CoV-2. mdpi.comnih.gov

Calu-3 and Caco-2 Cells: These are human lung and colon adenocarcinoma cell lines, respectively, that are more representative of the natural sites of coronavirus infection in humans. They have been used to evaluate the antiviral efficacy of this compound in a more physiologically relevant context. nih.gov

Ex vivo and in vivo models provide a more complex biological system for efficacy testing, bridging the gap between cell culture and clinical studies in humans. While specific ex vivo models like organoids were not prominently featured in the reviewed literature, in vivo animal models have been crucial.

K18-hACE2 Transgenic Mice: This mouse model expresses the human angiotensin-converting enzyme 2 (hACE2) receptor, making them susceptible to SARS-CoV-2 infection. nih.govpnas.orgbiorxiv.org Studies using this model have been conducted to evaluate the in vivo therapeutic efficacy of this compound and its deuterated variants, assessing outcomes such as viral load reduction in the lungs and improved survival. nih.govpnas.orgbiorxiv.orgprnewswire.com

Feline Infectious Peritonitis (FIP) Model: Historically, this compound was extensively studied for its efficacy in treating FIP, a fatal coronavirus infection in cats. researchgate.netanivive.com These studies in the natural host provided early and compelling evidence of its in vivo antiviral potential. anivive.com

Potential for Veterinary Medicine Innovations (beyond FIP)

The success of this compound in treating FIP has paved the way for its exploration in other significant animal coronavirus infections, highlighting its potential as a broad-spectrum veterinary antiviral.

This compound has demonstrated potent inhibitory activity against the main protease (Mpro or 3CLpro) of a variety of animal coronaviruses. This broad-spectrum capability is attributed to the highly conserved structure of the Mpro enzyme across different coronaviruses nih.gov. Research has confirmed its efficacy against Porcine Epidemic Diarrhea Virus (PEDV), a devastating disease in the swine industry, as well as coronaviruses affecting ferrets and minks nih.govnih.govoutbreak.infodrugbank.com.

The compound's ability to inhibit viral replication in these diverse species underscores its potential for wider application in veterinary medicine, offering a promising therapeutic candidate for diseases that currently lack effective treatments.

Table 1: Documented Antiviral Activity of this compound Against Various Animal Coronaviruses

Virus Disease Affected Animal Primary Target Reference
Feline Coronavirus (FCoV) Feline Infectious Peritonitis (FIP) Cats Mpro (3CLpro) nih.gov
Porcine Epidemic Diarrhea Virus (PEDV) Porcine Epidemic Diarrhea (PED) Pigs Mpro (3CLpro) nih.govresearchgate.net
Ferret Coronavirus Systemic Coronavirus Infection Ferrets Mpro (3CLpro) nih.govdrugbank.com

The study of this compound has become a prime example of the "One Health" approach, where lessons from veterinary medicine can accelerate the development of human therapeutics nih.govoutbreak.info. The compound's main target, the Mpro, is essential for viral replication and is structurally similar across a wide range of coronaviruses, including those that infect humans like SARS-CoV, MERS-CoV, and SARS-CoV-2 nih.govfrontiersin.org.

Interestingly, the binding affinity of this compound varies between the proteases of different coronaviruses. For instance, it inhibits the FIPV Mpro with a significantly higher affinity (Ki of 2.1 nM) compared to SARS-CoV-2 Mpro (Ki of 40 nM) frontiersin.org. This twenty-fold difference in affinity highlights subtle structural variations in the active site of the protease among different viruses frontiersin.org. These comparative studies are crucial for structure-guided drug design, enabling the optimization of inhibitors for increased potency and specificity against human pathogens.

Table 2: Comparative Inhibitory Activity of this compound Against Mpro of Different Coronaviruses

Virus Mpro Inhibitory Constant (Ki) IC50 Reference
Feline Infectious Peritonitis Virus (FIPV) 2.1 nM ~0.72 µM frontiersin.org
SARS-CoV 20 nM ~4.35 µM frontiersin.org
SARS-CoV-2 40 nM ~0.89 µM frontiersin.org

Unexplored Academic Avenues for this compound

While the primary mechanism of this compound is the inhibition of the viral main protease, emerging research suggests that its antiviral activity may be more complex.

Recent studies have proposed a dual mechanism of action for this compound. In addition to inhibiting the viral Mpro, the compound has been shown to inhibit the host cell enzyme, cathepsin L biorxiv.orgnih.govnih.gov. Cathepsin L is a lysosomal protease that some coronaviruses, including SARS-CoV-2, can use to process their spike protein, a critical step for viral entry into the host cell nih.gov.

This dual inhibition of both a viral protease (Mpro) and a host protease (cathepsin L) makes this compound a particularly compelling candidate for further study biorxiv.orgresearchgate.net. Targeting a host factor required for viral entry could not only enhance its antiviral potency but also potentially reduce the likelihood of the virus developing resistance. This discovery opens up new academic avenues to explore the full spectrum of its interactions with host cellular machinery and its potential as a dual-action antiviral therapeutic.

Novel Delivery Systems for Pre-clinical Applications

The development of effective delivery systems for this compound is a critical area of research aimed at enhancing its therapeutic potential in pre-clinical settings. As a dipeptidyl bisulfite adduct, GC376 is a prodrug that converts to its active aldehyde form, GC373, upon administration. frontiersin.org This intrinsic prodrug nature represents the primary delivery strategy, allowing for systemic distribution and subsequent activation at the target site. However, research has explored further innovations to improve its physicochemical properties and delivery efficiency.

One area of investigation has been the enhancement of GC376's solubility. Studies have shown that replacing its sodium (Na⁺) counter-ion with choline (B1196258) can significantly increase solubility. nih.govresearchgate.net This modification could facilitate the administration of smaller, more concentrated volumes of the drug, which is a considerable advantage in pre-clinical and potential clinical applications. nih.gov

Furthermore, nuclear magnetic resonance (NMR) and solubility experiments have revealed that GC376 has the capacity to form colloidal aggregates or micelles in aqueous media at higher concentrations. nih.govresearchgate.net This self-assembly property is a novel finding and suggests a potential mechanism for administering small volumes of a highly concentrated drug. nih.gov The formation of such aggregates could serve as a natural, albeit currently unharnessed, delivery system. The exploration of polymer-based colloidal aggregates is an established field in drug delivery, and the inherent properties of GC376 may allow for similar applications.

The interaction of GC376 with lipid bilayers has also been a subject of study, providing a foundation for the development of liposome-based drug delivery systems. nih.gov Research using differential scanning calorimetry (DSC) and X-ray scattering to observe the interaction between GC376 and model lipid membranes has provided molecular-level insights. These studies show that GC376 partitions within the lipid bilayer, inducing changes in the membrane's thermodynamic properties and phase behavior. nih.gov Specifically, the compound appears to localize near the polar/hydrophobic interface of the bilayer. nih.gov This understanding is crucial for designing stable and effective liposomal formulations that could improve the bioavailability and targeted delivery of GC376.

While specific nanoparticle formulations loaded with GC376 are not yet extensively detailed in the literature, the use of nanoparticles for delivering antiviral therapies is a significant future direction. life-science-alliance.orglife-science-alliance.org Polymeric nanoparticles are particularly amenable to pulmonary delivery via inhalation, which is highly relevant for respiratory viruses. life-science-alliance.org The development of such advanced delivery systems could address challenges like tissue distribution, a concern noted in the context of treating Feline Infectious Peritonitis (FIP). researchgate.net

Investigation of Long-Term Effects at a Molecular Level in Animal Models

The investigation of long-term molecular effects of this compound has been conducted primarily in animal models for coronaviral infections, including Feline Infectious Peritonitis (FIP) in cats and SARS-CoV-2 in transgenic mice. These studies provide crucial insights into the compound's in vivo efficacy and safety profile over time.

A particularly striking finding was the significant reduction in viral titers in the brain. In mice challenged with a low virus dose, a 5-log reduction in brain viral titers was observed in the GC376-treated group compared to controls. nih.gov This suggests that GC376 can effectively cross the blood-brain barrier and inhibit viral replication within the central nervous system, a critical aspect for viruses with neurological involvement. news-medical.net Studies confirmed that GC376 was not toxic in these mouse models at the doses administered. nih.gov

Long-term observations from studies in cats treated for FIP have provided additional data. While GC376 proved effective in reversing the symptoms of this otherwise fatal disease, some long-term side effects were noted, particularly in juvenile cats undergoing treatment for three months or longer. anivive.comresearchgate.net These included transient stinging at injection sites, subcutaneous fibrosis, and abnormal eruption of permanent teeth. researchgate.net These findings highlight the need for further investigation into the long-term molecular mechanisms that may underlie these effects, especially concerning developmental processes.

The table below summarizes key findings from in vivo animal studies on GC376.

Model OrganismConditionKey Molecular/Cellular FindingsObserved Long-Term Effects/Safety
K18-hACE2 Transgenic MouseSARS-CoV-2Reduced viral loads in tissues, particularly a 5-log reduction in the brain. nih.govNo toxicity observed at administered doses. nih.gov
Milder tissue lesions and reduced inflammation compared to controls. nih.govnews-medical.netModest improvement in survival (0% to 20%) in high-dose challenge group. nih.gov
Domestic CatFeline Infectious Peritonitis (FIP)Reversal of clinical symptoms. anivive.comprnewswire.comAbnormal eruption of permanent teeth in juvenile cats with prolonged treatment. researchgate.net
Effective inhibition of viral replication. frontiersin.orgSubcutaneous fibrosis and hair loss at injection sites. researchgate.net

Pharmacokinetic studies in animal models have also informed the understanding of long-term effects. Research has indicated that GC376 can be cleared relatively quickly in vivo, which necessitates careful consideration of dosing regimens to maintain therapeutic concentrations over time. researchgate.net The interplay between the compound's pharmacokinetics and its long-term molecular impact remains an important area for future research.

Q & A

Q. What is the molecular mechanism by which GC376 inhibits coronaviral main proteases (Mpro)?

GC376 covalently binds to the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) via its aldehyde bisulfate adduct, irreversibly inhibiting protease activity. Structural studies (e.g., X-ray crystallography at 2.17 Å resolution) confirm this interaction stabilizes the protease dimer and blocks substrate cleavage . For example, thermal shift assays showed GC376 increases the melting temperature (Tm) of CCoV Mpro by 7.8°C at 30 μM, indicating thermodynamic stabilization of the protease .

Q. Which experimental assays are commonly used to evaluate GC376’s antiviral activity?

Key methodologies include:

  • FRET-based enzymatic assays : Measures Mpro inhibition by quantifying fluorescence changes upon substrate cleavage (e.g., IC50 values for CCoV Mpro inhibition) .
  • Cell-based antiviral assays : Determines EC50 values (half-maximal effective concentration) in SARS-CoV-2-infected Vero E6 or human airway cell lines .
  • Metabolic stability assays : Evaluates half-life (T1/2) in human plasma/microsomes (e.g., GC376’s T1/2 >60 minutes in human plasma) .

Q. How does GC376’s inhibitory potency compare across coronaviruses?

Q. What structural features of GC376 contribute to its binding specificity?

GC376’s γ-lactam glutamine surrogate at the P1 position and benzyloxycarbonyl group at P3 enable deep binding into the Mpro substrate pocket. X-ray structures reveal hydrogen bonds with His164 and hydrophobic interactions with Met49/Met165, critical for affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico docking predictions and experimental results for GC376?

While molecular docking suggested comparable binding of GC376 and boceprevir to Mpro, cell-based assays showed GC376 is significantly more potent against seasonal CoVs (NL63, 229E). This discrepancy highlights the need to validate docking data with enzymatic assays and structural studies to account for dynamic protein-ligand interactions .

Q. What experimental design considerations are critical for evaluating GC376 in combination therapies?

  • Dose optimization : Use checkerboard assays to assess synergistic effects (e.g., with nucleoside analogs like GS-441524) and avoid antagonism.
  • Resistance profiling : Serial passage experiments in cell culture under suboptimal GC376 concentrations can identify mutation hotspots (e.g., Mpro E166V) .
  • In vivo models : Use transgenic mice expressing human ACE2 to test post-infection efficacy and pharmacokinetic compatibility .

Q. How does deuteration of GC376 enhance its antiviral activity?

Deuteration replaces hydrogen with deuterium at metabolically vulnerable sites, slowing hepatic degradation and increasing plasma half-life. In SARS-CoV-2-infected mice, deuterated GC376 reduced lung viral load by 2–3 logs and improved survival rates by 50% compared to the non-deuterated compound .

Q. What biophysical techniques confirm GC376-induced stabilization of Mpro dimers?

  • Size-exclusion chromatography : Quantifies dimer-monomer ratios in the presence/absence of GC376.
  • Circular dichroism (CD) : Detects conformational changes in secondary structure upon GC376 binding.
  • Thermal shift assays : Measures Tm shifts (e.g., +7.8°C for CCoV Mpro) to confirm stabilization .

Q. Why does GC376 exhibit higher turbidity than analogs like Compound 4, and how does this affect experimental interpretation?

Turbidity (measured in absorbance units, a.u.) increases with GC376 concentration due to aggregate formation. While this may complicate solubility assessments, orthogonal assays (e.g., LC-MS quantification of unbound compound) are required to distinguish artifactual signals from true inhibition .

Q. What strategies can mitigate cytotoxicity concerns during GC376 testing?

  • Selectivity profiling : Compare GC376’s activity against human host proteases (e.g., cathepsin L) to ensure specificity.
  • Cytotoxicity assays : Use resazurin or MTT assays in parallel with antiviral tests (e.g., GC376’s CC50 >100 μM in Vero E6 cells) .

Data Contradictions and Methodological Gaps

  • In vitro vs. in vivo efficacy : GC376’s EC50 in cell culture (1.5–6 μM) does not fully predict in vivo potency, necessitating pharmacokinetic studies on tissue distribution and protein binding .
  • Species-specific variability : GC376’s IC50 for feline CoV Mpro is 10-fold lower than for SARS-CoV-2, highlighting evolutionary divergence in protease substrate pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.